molecular formula C20H19NO5 B11640374 2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate

Cat. No.: B11640374
M. Wt: 353.4 g/mol
InChI Key: WNIYOZAHRVDIBA-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate is an organic compound with a complex structure that includes both isoindole and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate typically involves the reaction of 2-(1,3-dioxoisoindol-2-yl)ethyl acetate with 3,4-dimethylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate is unique due to its specific combination of isoindole and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate

InChI

InChI=1S/C20H19NO5/c1-13-7-8-15(11-14(13)2)26-12-18(22)25-10-9-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-8,11H,9-10,12H2,1-2H3

InChI Key

WNIYOZAHRVDIBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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